molecular formula C12H19NO2 B8730988 Ethyl 3,5-dimethyl-4-propyl-1H-pyrrole-2-carboxylate CAS No. 4758-64-9

Ethyl 3,5-dimethyl-4-propyl-1H-pyrrole-2-carboxylate

Cat. No. B8730988
Key on ui cas rn: 4758-64-9
M. Wt: 209.28 g/mol
InChI Key: FURNFZQCOQEXNH-UHFFFAOYSA-N
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Patent
US04070366

Procedure details

Acetic anhydride (20 ml) was added to stirred and cooled concentrated hydrochloric acid (5 ml), and 2,4-dimethyl-5-carbethoxy-pyrrole (0.668 g) was dissolved in this. Propionaldehyde (0.6 ml) and amalgamated zinc (10 g, 20 mesh) was added, the mixture stirred 15 min, at 20°-25° then decanted into ice water (100 ml). The solid was distilled (80°-95°, 1 × 10-4 mm) and crystallized from aqueous ethanol as colourless irregular prisms (48%), m.p. 99°-99.5° (lit19) 98°). Anal. Calc. for C12H19NO2 : C, 68.86; H, 9.15; N, 6.69. Found: C, 68.75; H, 9.19; N, 6.89.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.668 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[NH:4][C:5]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[C:6]([CH3:8])[CH:7]=1.[CH:14](=O)[CH2:15][CH3:16]>[Zn].C(OC(=O)C)(=O)C>[CH3:2][C:3]1[NH:4][C:5]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[C:6]([CH3:8])[C:7]=1[CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
0.668 g
Type
reactant
Smiles
CC=1NC(=C(C1)C)C(=O)OCC
Step Two
Name
Quantity
0.6 mL
Type
reactant
Smiles
C(CC)=O
Name
Quantity
10 g
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
to stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in this
STIRRING
Type
STIRRING
Details
the mixture stirred 15 min, at 20°-25°
Duration
15 min
CUSTOM
Type
CUSTOM
Details
then decanted into ice water (100 ml)
DISTILLATION
Type
DISTILLATION
Details
The solid was distilled (80°-95°, 1 × 10-4 mm)
CUSTOM
Type
CUSTOM
Details
crystallized from aqueous ethanol as colourless irregular prisms (48%), m.p. 99°-99.5° (lit19) 98°)

Outcomes

Product
Name
Type
Smiles
CC=1NC(=C(C1CCC)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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